REACTION_CXSMILES
|
[C:1]([CH2:5][C:6]([O:8][CH3:9])=[O:7])(=[O:4])[CH2:2][CH3:3].[CH:10](OC)(OC)OC.OS(O)(=O)=O>>[CH3:9][O:8][C:6](=[O:7])[CH:5]=[C:1]([O:4][CH3:10])[CH2:2][CH3:3]
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Name
|
|
Quantity
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104 g
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Type
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reactant
|
Smiles
|
C(CC)(=O)CC(=O)OC
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Name
|
|
Quantity
|
95.3 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
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Type
|
CUSTOM
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Details
|
to stir overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After neutralization with excess anhydrous K2CO3, the solution was filtered
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Type
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DISTILLATION
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Details
|
distilled
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |